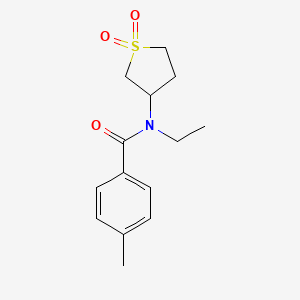

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DM4, and it belongs to the family of maytansinoids, which are naturally occurring compounds found in plants of the genus Maytenus. DM4 has been found to have potent cytotoxic effects, making it a promising candidate for use in cancer research.

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cell types .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide affects the potassium ion homeostasis in the cell . This can have downstream effects on various cellular processes that are sensitive to changes in membrane potential, such as the firing of action potentials in neurons .

Pharmacokinetics

It has been reported that compounds in this series displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide leads to a decrease in cellular excitability. This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context .

Avantages Et Limitations Des Expériences En Laboratoire

DM4 has several advantages as a research tool. It is a potent cytotoxic agent, making it useful for studying cancer cell biology and developing new cancer treatments. It is also relatively easy to synthesize, making it readily available for research purposes.

However, DM4 also has some limitations. It can be toxic to normal cells, which can make it difficult to use in certain types of experiments. It also has limited solubility in water, which can make it challenging to work with in some contexts.

Orientations Futures

There are several potential future directions for research on DM4. One area of interest is the development of new cancer treatments based on DM4. Researchers are also interested in exploring the use of DM4 in combination with other cancer drugs, as well as the potential use of DM4 in other areas of research, such as neurobiology and immunology.

In conclusion, DM4 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have potent cytotoxic effects, making it a promising candidate for use in cancer research. DM4 works by binding to microtubules, disrupting their function and ultimately leading to the death of cancer cells. While it has several advantages as a research tool, DM4 also has some limitations. There are several potential future directions for research on DM4, including the development of new cancer treatments and exploration of its use in other areas of research.

Méthodes De Synthèse

DM4 can be synthesized using a variety of methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the compound from its constituent parts. Fermentation involves the use of microorganisms to produce the compound in a natural way. Both methods have been used to produce DM4, and each has its advantages and disadvantages.

Applications De Recherche Scientifique

DM4 has been studied extensively for its potential applications in cancer research. It has been found to have potent cytotoxic effects, meaning that it can kill cancer cells. DM4 works by binding to microtubules, which are essential components of the cell's cytoskeleton. By disrupting microtubule function, DM4 can prevent cancer cells from dividing and growing, ultimately leading to their death.

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-15(13-8-9-19(17,18)10-13)14(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMISKCCOFALHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)

![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)

![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)

![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)